3-Bromo-3-chloro-1,1,1-trifluoropropane
Description
Contextualization of Halogenated Alkanes in Contemporary Chemical Research
Halogenated alkanes, also known as haloalkanes or alkyl halides, are a class of organic compounds derived from alkanes by the substitution of one or more hydrogen atoms with halogen atoms (fluorine, chlorine, bromine, or iodine). wikipedia.orglibretexts.org This class of compounds has been a cornerstone of organic chemistry for centuries, with systematic synthesis methods developing in the 19th century alongside a deeper understanding of alkane structures. wikipedia.org In contemporary chemical research, halogenated alkanes are of central importance due to their versatile reactivity and wide-ranging applications. science.gov
Industrially, they are utilized as solvents, refrigerants, flame retardants, fire extinguishants, and propellants. wikipedia.org Their utility also extends to being crucial intermediates in the synthesis of a vast array of other organic compounds, including valuable commodities, pharmaceuticals, and polymers. science.govsanjaychemindia.com The reactivity of the carbon-halogen bond, which is more polarized and often weaker than a carbon-hydrogen bond, makes haloalkanes valuable alkylating agents. wikipedia.org The specific halogen influences the compound's properties; for instance, the presence of fluorine can significantly increase stability, while heavier halogens like bromine and iodine generally increase reactivity. wikipedia.orgalfa-chemistry.com The study of these compounds also involves understanding their metabolic activation, where they can form reactive free radical intermediates, a subject of significant biochemical investigation. nih.gov
Significance of Multifluorinated and Multihalogenated Organic Compounds
The introduction of multiple halogen atoms, particularly fluorine, into an organic molecule imparts unique and often highly desirable properties. Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has expanded into a major field of research. wikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal and chemical stability of many fluorinated compounds. alfa-chemistry.com
Multifluorinated and multihalogenated compounds are significant across diverse sectors. In medicine and agriculture, the strategic placement of fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, leading to more effective drugs and agrochemicals. alfa-chemistry.commdpi.com It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrichemicals are organofluorine compounds. alfa-chemistry.com In materials science, fluorinated polymers like Polytetrafluoroethylene (Teflon) are known for their low friction coefficients and chemical inertness. alfa-chemistry.comwikipedia.org Furthermore, these compounds are used as refrigerants (hydrofluorocarbons), specialty lubricants, and components in liquid crystal displays. alfa-chemistry.comwikipedia.org The unique properties conferred by multihalogenation make these compounds indispensable tools in modern chemistry, enabling the development of novel materials and bioactive molecules. researchgate.net
Unique Structural Features and Stereochemical Considerations of 3-Bromo-3-chloro-1,1,1-trifluoropropane
This compound is a halogenated propane (B168953) that possesses a distinct combination of structural features, making it a molecule of significant chemical interest. Its structure consists of a three-carbon backbone. The first carbon atom (C-1) is perfluorinated, forming a trifluoromethyl group (-CF3). The third carbon atom (C-3) is substituted with both a bromine and a chlorine atom.
A critical aspect of this molecule's structure is its stereochemistry. The third carbon atom (C-3) is bonded to four different substituents:
A hydrogen atom (-H)
A bromine atom (-Br)
A chlorine atom (-Cl)
A -CH2CF3 group
A carbon atom attached to four different groups is defined as a chiral center or stereocenter. quora.com The presence of this single chiral center means that this compound is a chiral molecule. Consequently, it can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3-bromo-3-chloro-1,1,1-trifluoropropane and (S)-3-bromo-3-chloro-1,1,1-trifluoropropane. While enantiomers have identical physical properties such as boiling point and density, they rotate plane-polarized light in opposite directions and can interact differently with other chiral molecules. The synthesis of such chiral fluorinated compounds is a challenging but important area of research. mdpi.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C3H3BrClF3 |
| Molecular Weight | 211.41 g/mol synquestlabs.com |
| CAS Number | 460-66-2 synquestlabs.com |
| Chiral Center | Carbon-3 |
| Number of Stereoisomers | 2 (one pair of enantiomers) |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-3-chloro-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClF3/c4-2(5)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHORFCCGNBAAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593067 | |
| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-66-2 | |
| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3 Bromo 3 Chloro 1,1,1 Trifluoropropane
Established Synthetic Pathways for Halogenated Trifluoropropanes
The synthesis of halogenated trifluoropropanes, including the target compound 3-bromo-3-chloro-1,1,1-trifluoropropane, relies on fundamental organic reactions tailored to the unique reactivity of fluorinated molecules. Key strategies involve addition reactions to unsaturated precursors and the substitution or exchange of existing halogen atoms.
Addition Reactions to Unsaturated Fluorinated Precursors
Unsaturated compounds, particularly alkenes like 3,3,3-trifluoropropene (B1201522), serve as primary precursors for building the saturated propane (B168953) backbone. The addition of halogens or hydrogen halides across the double bond is a common, albeit complex, approach.
The direct addition of a mixed halogen, such as bromine chloride (BrCl), across the double bond of 3,3,3-trifluoropropene represents a theoretical pathway to a dihalogenated propane. However, this reaction is complicated by the formation of multiple isomers. The reaction can proceed via two primary mechanisms: electrophilic addition and free-radical addition.
Electrophilic Addition: In an electrophilic pathway, the electron-withdrawing trifluoromethyl (CF₃) group deactivates the double bond and influences the stability of the carbocation intermediate. This typically leads to the formation of vicinal dihalides (halogens on adjacent carbons) rather than the desired geminal dihalide (halogens on the same carbon) wikipedia.org.
Free-Radical Addition: A free-radical mechanism, often initiated by UV light or a radical initiator, can also be employed. This pathway is crucial for achieving anti-Markovnikov addition in some reactions pharmaguideline.com. In the case of halogenation, it can alter the product distribution, but achieving a geminal configuration at the C3 position directly from 3,3,3-trifluoropropene is not a standard outcome.
A more plausible, albeit multi-step, approach could involve the initial halogenation of 3,3,3-trifluoropropene to form a vicinal dihalide, followed by elimination to create a vinyl halide, and a subsequent addition reaction. However, controlling the regiochemistry in the final step remains a significant challenge quora.com.
Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr or HCl) across a double bond. A direct route to this compound using this method is not feasible in a single step from 3,3,3-trifluoropropene. A sequential, multi-step synthesis is a more viable strategy:
Formation of a Halogenated Alkane Intermediate: The first step involves the synthesis of a monosubstituted trifluoropropane. For instance, 3-bromo-1,1,1-trifluoropropane (B1271859) can be synthesized by the addition of hydrogen bromide to 3,3,3-trifluoropropene. This reaction can be initiated by UV irradiation or catalyzed to achieve high selectivity epo.org.
Subsequent Halogenation: The resulting 3-bromo-1,1,1-trifluoropropane can then undergo a second reaction, such as free-radical chlorination, to replace one of the hydrogen atoms on the C3 carbon with a chlorine atom. This substitution reaction would yield the target geminal dihalide.
| Step | Precursor | Reagent(s) | Typical Conditions | Intermediate/Product |
| 1 | 3,3,3-Trifluoropropene | HBr | UV irradiation or active carbon catalyst epo.orggoogle.com | 3-Bromo-1,1,1-trifluoropropane |
| 2 | 3-Bromo-1,1,1-trifluoropropane | Cl₂, UV light | UV irradiation | This compound |
Halogen Exchange Reactions in Fluorinated Alkanes
Halogen exchange, often referred to as the Finkelstein reaction, is a powerful method for synthesizing mixed-halogen compounds wikipedia.org. This pathway involves replacing one halogen atom with another and is particularly suitable for producing geminal mixed dihalides helsinki.fi.
The synthesis of this compound via this method would typically start with a geminal dihalide precursor containing two identical halogens, such as 3,3-dichloro-1,1,1-trifluoropropane (B1294778) or 3,3-dibromo-1,1,1-trifluoropropane.
Synthetic Pathway via Halogen Exchange:
Precursor Synthesis: A suitable precursor like 3,3-dichloro-1,1,1-trifluoropropane is synthesized. This can be achieved, for example, from the reaction of 1,1,1-trifluoroacetone (B105887) with a chlorinating agent like phosphorus pentachloride.
Selective Halogen Exchange: The precursor is then reacted with a bromide source, such as sodium bromide (NaBr) or lithium bromide (LiBr), to replace one of the chlorine atoms with bromine. The reaction's success hinges on controlling the stoichiometry and conditions to favor mono-substitution and prevent the formation of the dibromo- product.
| Precursor | Reagent | Catalyst/Solvent | Product |
| 3,3-Dichloro-1,1,1-trifluoropropane | NaBr | Phase-transfer catalyst / Acetone | This compound |
| 3,3-Dibromo-1,1,1-trifluoropropane | NaCl | Phase-transfer catalyst / Acetone | This compound |
Advanced Catalytic Systems in Halogenated Propane Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve reaction efficiency, selectivity, and environmental footprint.
In the context of halogenated propane synthesis, several types of catalysts are employed:
Activated Carbon: In the gas-phase hydrobromination of 3,3,3-trifluoropropene, activated carbon has been patented as a highly effective catalyst. It facilitates the reaction at elevated temperatures, leading to high conversion and selectivity for the desired 3-bromo-1,1,1-trifluoropropane intermediate epo.orggoogle.com.
Lewis Acids: Lewis acids such as aluminum(III) chloride (AlCl₃), iron(III) chloride (FeCl₃), or copper(II) bromide (CuBr₂) are commonly used to catalyze electrophilic addition and substitution reactions. They function by polarizing the halogen-halogen bond, making the halogen a stronger electrophile google.com. In some cases, Lewis acids can also mediate halogen exchange reactions beilstein-journals.org.
Phase-Transfer Catalysts (PTCs): For halogen exchange reactions, which often involve an organic substrate and an inorganic salt, PTCs are invaluable. Quaternary ammonium (B1175870) or phosphonium (B103445) salts are typical PTCs. They work by transporting the halide anion (e.g., Br⁻) from the aqueous or solid phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate mdpi.com.
| Reaction Type | Catalyst Type | Example(s) | Function |
| Gas-Phase Hydrohalogenation | Heterogeneous | Activated Carbon epo.orggoogle.com | Provides a surface for the reaction of gaseous HBr and trifluoropropene. |
| Electrophilic Halogenation | Homogeneous | Lewis Acids (AlCl₃, FeCl₃) google.com | Polarizes the halogen molecule, increasing its electrophilicity. |
| Halogen Exchange | Homogeneous | Phase-Transfer Catalysts | Shuttles halide anions into the organic phase to react with the substrate. |
| Asymmetric Synthesis | Homogeneous | Transition Metal Complexes (e.g., Rhodium-based) nih.gov | Creates a chiral environment to influence the stereochemical outcome. |
Metal-Catalyzed Coupling Reactions
While direct metal-catalyzed coupling reactions for the synthesis of this compound are not extensively documented, analogous reactions suggest their potential applicability. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In a hypothetical scenario, a metal catalyst could be employed to couple a trifluoromethyl-containing fragment with a bromochloroethene derivative. However, the stability of such precursors and the potential for side reactions would be significant hurdles to overcome.
A more plausible application of metal catalysis would be in the functionalization of a C3 precursor. For example, a metal catalyst could facilitate the addition of a bromo-chloro-methane equivalent across the double bond of 3,3,3-trifluoropropene. The choice of metal and ligands would be critical in directing the regioselectivity of the addition and preventing undesired side reactions such as polymerization or elimination.
| Catalyst Precursor | Ligand | Potential Reaction | Challenges |
| Pd(OAc)₂ | PPh₃ | Cross-coupling of a trifluoromethyl source with a bromochloro-alkene | Substrate stability, regioselectivity |
| CuI | TMEDA | Atom Transfer Radical Addition (ATRA) of a bromochloro-methane derivative to 3,3,3-trifluoropropene | Control of radical chain reactions, side product formation |
| RuCl₂(PPh₃)₃ | - | Catalytic halogenation of a trifluoropropane precursor | Catalyst deactivation, over-halogenation |
This table presents hypothetical catalyst systems based on known metal-catalyzed reactions for similar transformations. Specific experimental validation for the synthesis of this compound is not currently available in the literature.
Organocatalytic Methodologies
Organocatalysis offers a complementary approach to metal catalysis, often providing unique reactivity and selectivity. In the context of synthesizing this compound, an organocatalytic approach could potentially be employed for the stereoselective halogenation of a suitable precursor. Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully used for the enantioselective halogenation of various organic molecules.
A hypothetical organocatalytic route could involve the activation of a trifluoropropene derivative by a Lewis basic organocatalyst, followed by a stepwise addition of electrophilic bromine and chlorine sources. The catalyst would play a crucial role in controlling the facial selectivity of the halogen addition, potentially leading to an enantiomerically enriched product.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is paramount for maximizing the yield and purity of the target compound while minimizing the formation of byproducts. Key parameters that require careful control include temperature, pressure, solvent, and the choice of purification techniques.
Temperature and Pressure Control
Temperature is a critical parameter in halogenation reactions, as it can significantly influence the reaction rate and selectivity. For the synthesis of this compound, maintaining a specific temperature range would be crucial to prevent over-halogenation or decomposition of the product. For instance, in the synthesis of the related compound 3-bromo-1,1,1-trifluoropropane from 3,3,3-trifluoropropene and hydrogen bromide, the reaction temperature is carefully controlled to achieve high conversion and selectivity. google.com A similar level of control would be necessary for the introduction of both bromine and chlorine.
Pressure can also play a role, particularly if gaseous reagents are involved. For example, if hydrogen chloride or hydrogen bromide gas is used, the pressure would affect their concentration in the reaction mixture, thereby influencing the reaction rate.
| Temperature (°C) | Pressure (atm) | Expected Outcome | Potential Issues |
| Low (-20 to 0) | 1 | Slower reaction rate, potentially higher selectivity | Incomplete conversion |
| Moderate (20 to 50) | 1-5 | Increased reaction rate | Potential for side product formation |
| High (>80) | >5 | Rapid reaction, potential for decomposition | Lower yield and purity |
This table illustrates general trends and hypothetical outcomes. The optimal conditions would need to be determined experimentally.
Solvent Effects and Reaction Medium Selection
The choice of solvent can have a profound impact on the outcome of a chemical reaction. The solvent's polarity, boiling point, and ability to solvate reactants and intermediates can all influence the reaction kinetics and selectivity. For the synthesis of a polar molecule like this compound, a solvent with appropriate polarity would be required to ensure the solubility of the reactants and to stabilize any charged intermediates that may form.
Common solvents for halogenation reactions include chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., acetonitrile (B52724), dimethylformamide). The selection of the optimal solvent would depend on the specific reagents and reaction mechanism.
Isolation and Purification Techniques
Following the chemical reaction, the desired product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. For a volatile compound like this compound, distillation is likely to be the primary purification method. Fractional distillation, under atmospheric or reduced pressure, can be used to separate compounds with different boiling points.
Other purification techniques that could be employed include liquid-liquid extraction to remove water-soluble impurities and chromatography (e.g., gas chromatography or column chromatography) for the separation of closely related compounds. The purity of the final product would typically be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data for this compound Not Available in Publicly Accessible Records
A thorough and extensive search for experimental or detailed theoretical spectroscopic data for the chemical compound this compound has yielded no specific results. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Vibrational spectroscopic characteristics, no publicly accessible scientific literature or database contains the detailed information required to fulfill the requested article structure.
The investigation included searches for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) data, including chemical shifts, coupling constants, and signal multiplicities. Similarly, inquiries for Infrared (IR) Absorption Spectroscopy and Raman Scattering Spectroscopy data did not return any relevant vibrational frequencies or assignments for this specific compound.
While information is available for structurally related compounds, such as 3-Bromo-1,1,1-trifluoropropane and 1-Bromo-3-chloropropane, the unique spectroscopic fingerprint of this compound, which would be influenced by the presence of both a bromine and a chlorine atom on the same carbon, is not documented in the searched resources. The CAS number for the compound has been identified as 460-66-2, but even this specific identifier did not lead to any available spectroscopic data.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the spectroscopic characterization and structural elucidation of this compound as per the requested outline. The necessary research findings and data tables are not available in the public domain based on the conducted searches.
Spectroscopic Characterization and Structural Elucidation of 3 Bromo 3 Chloro 1,1,1 Trifluoropropane
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of 3-Bromo-3-chloro-1,1,1-trifluoropropane. Under electron ionization (EI), the molecule is expected to produce a characteristic mass spectrum defined by its molecular ion and a series of fragment ions resulting from predictable cleavage patterns.
The presence of bromine and chlorine isotopes (79Br, 81Br and 35Cl, 37Cl) results in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens. The molecular ion peak, [C₃H₃BrClF₃]⁺, would appear as a cluster of peaks reflecting the natural abundances of these isotopes.
Key fragmentation pathways for halogenated alkanes typically involve the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, the loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion would lead to the formation of significant fragment ions. The stability of the resulting carbocations often dictates the relative abundance of these fragments. The electron-withdrawing nature of the trifluoromethyl group significantly influences the fragmentation pattern.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) |
| [C₃H₃BrClF₃]⁺ | Molecular Ion | 210 |
| [C₃H₃ClF₃]⁺ | [M-Br]⁺ | 131 |
| [C₃H₃BrF₃]⁺ | [M-Cl]⁺ | 175 |
| [CF₃]⁺ | Trifluoromethyl cation | 69 |
| [CH₂BrCl]⁺ | Bromochloromethyl cation | 127 |
| [C₂H₂BrF₃]⁺ | Loss of HCl | 174 |
| [C₂H₂ClF₃]⁺ | Loss of HBr | 130 |
Note: The m/z values are calculated based on the most abundant isotopes. The actual spectrum would show isotopic clusters for fragments containing Br and/or Cl.
Advanced Chromatographic Techniques for Purity Assessment
The determination of purity is a critical aspect of chemical analysis. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating the main compound from potential impurities, such as isomers, starting materials, or by-products from its synthesis.
Due to its volatility, Gas Chromatography (GC) is an ideal method for the purity assessment of this compound. The choice of stationary phase and detector is crucial for achieving optimal separation and sensitivity.
A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often suitable for the separation of halogenated hydrocarbons. The oven temperature program would be optimized to ensure good resolution between the main peak and any closely eluting impurities.
Several detection methods can be employed:
Flame Ionization Detector (FID): Provides good sensitivity for organic compounds but offers limited selectivity.
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for detecting trace-level halogenated impurities.
Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides both separation and structural identification of impurities, making it the most powerful detection method for this application.
Table 2: Typical Gas Chromatography (GC) Parameters for Halogenated Propane (B168953) Analysis
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
| Detector Temperature | 280 °C (for ECD) |
| Injection Mode | Split (e.g., 50:1) |
While GC is the primary technique for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be valuable for analyzing non-volatile impurities or related compounds that may be present. A reversed-phase HPLC method would be the most common approach.
This method would typically utilize a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute compounds with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, although a mass spectrometer can also be coupled with the HPLC system (LC-MS) for more definitive identification of impurities.
Table 3: General High-Performance Liquid Chromatography (HPLC) Conditions for Analysis of Related Compounds
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Theoretical and Computational Chemistry Investigations of 3 Bromo 3 Chloro 1,1,1 Trifluoropropane
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Electronic Structure
No published Density Functional Theory (DFT) studies specifically investigating the electronic structure of 3-Bromo-3-chloro-1,1,1-trifluoropropane were found. Such studies would typically provide insights into the molecule's orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding its reactivity.
Ab Initio Methods for Predicting Molecular Properties
There is no available literature on the use of ab initio methods to predict the molecular properties of this compound. These high-level computational methods could be used to accurately calculate properties such as dipole moment, polarizability, and vibrational frequencies.
Conformational Analysis and Energy Landscape Exploration
Torsional Barriers and Rotational Isomers
A conformational analysis of this compound, including the calculation of torsional barriers and the identification of stable rotational isomers (rotamers), has not been reported in the scientific literature. This type of analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at various temperatures.
Intramolecular Interactions and Conformational Stability
No studies were identified that explored the intramolecular interactions (such as steric hindrance or electrostatic interactions between the halogen atoms and the trifluoromethyl group) that would govern the conformational stability of this compound.
Reaction Mechanism Modeling and Transition State Analysis
There is no published research on the modeling of reaction mechanisms involving this compound. Consequently, there is no information available on the analysis of transition states for any of its potential chemical transformations. Such studies are vital for predicting reaction kinetics and understanding the pathways through which the molecule reacts.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, aiding in the interpretation of experimental spectra. For this compound, also known as halothane (B1672932), theoretical calculations have been employed to determine its structural and electronic properties, which are fundamental to understanding its spectroscopic characteristics.
Ab initio calculations, specifically using Hartree-Fock and Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(2d,p) basis set, have been performed to optimize the molecular geometry of halothane. elsevierpure.com These calculations provide insights into bond lengths and angles, which are in close agreement with experimental values for similar molecular groups, generally within a 3% variance. elsevierpure.com
Furthermore, these computational methods have been utilized to investigate the charge distribution within the halothane molecule. Techniques such as Mulliken population analysis, the electrostatic potential (ESP) based Merz-Kollman-Singh scheme, and the atoms-in-molecules (AIM) theory have been applied to assign partial atomic charges. elsevierpure.com The calculated dipole moments for halothane are in excellent agreement with experimental data, highlighting the accuracy of these theoretical models in capturing the electronic nature of the molecule. elsevierpure.com
While these computational studies provide a solid foundation for understanding the molecule's properties, detailed theoretical predictions of its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra are not extensively available in the reviewed scientific literature. Such predictions would typically involve the calculation of vibrational frequencies and intensities, as well as NMR chemical shifts and coupling constants. The interpretation of these predicted spectra would be invaluable for assigning experimental spectral features to specific molecular motions and chemical environments.
Table 1: Calculated Dipole Moments of this compound
| Computational Method | Calculated Dipole Moment (D) | Experimental Dipole Moment (D) |
| B3LYP/6-311+(2d,p) with Mulliken population analysis | 1.355 | 1.41 |
| B3LYP/6-311+(2d,p) with ESP | 1.430 | 1.41 |
Data sourced from reference elsevierpure.com
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions. For this compound (halothane), MD simulations have been instrumental in understanding its behavior in various environments, from simple solvents to complex biological systems.
To accurately model halothane in simulations, both additive and polarizable force fields have been developed. These force fields are parameterized using quantum mechanical data and experimental properties to reproduce the thermodynamic and dynamic behavior of the molecule. researchgate.net The development of these models is crucial for realistic simulations of halothane's interactions.
MD simulations have been employed to study the solvation of halothane in different solvents, including water, methanol, and n-hexane. researchgate.net These studies have provided a molecular-level understanding of the thermodynamics of halothane solvation. For instance, simulations have shown that while both additive and polarizable models can adequately describe solvation in polar solvents like water, explicit inclusion of electronic polarization is necessary for an accurate description in nonpolar environments. researchgate.net In mixtures, such as with methanol, simulations suggest that hydrophobic interactions play a dominant role in the solvation process. researchgate.net
A significant area of research has been the use of MD simulations to investigate the interaction of halothane with biological macromolecules, which is key to understanding its mechanism as a general anesthetic. All-atom MD simulations have been used to probe the binding of halothane to model ion channel proteins. researchgate.net These simulations have revealed that halothane can localize within hydrophobic cavities of proteins, where it exhibits translational and rotational motion. The dominant interactions in such environments have been identified as those between the trifluoromethyl group of halothane and the backbone hydrogens of the protein's amino acid residues. researchgate.net
Furthermore, MD simulations have been used to explore the effects of halothane on the structure and dynamics of lipid membranes, which are a primary target of anesthetic action. These simulations have shown that halothane molecules tend to localize near the phospholipid headgroups within the membrane. elsevierpure.com The distribution of halothane is not uniform across the bilayer, with a higher concentration found at a specific depth from the center of the membrane. elsevierpure.com
Table 2: Investigated Intermolecular Interactions of this compound using Molecular Dynamics Simulations
| Interacting Species | Environment | Key Findings |
| Water, Methanol, n-hexane | Solvation | Hydrophobic interactions are dominant; polarizability is crucial for nonpolar solvents. researchgate.net |
| Model Ion Channel Protein | Biological System | Halothane localizes in hydrophobic cavities, interacting with protein backbone hydrogens. researchgate.net |
| DPPC/DPPE Phospholipid Membranes | Biological System | Halothane is located near phospholipid headgroups with a non-uniform distribution. elsevierpure.com |
Advanced Applications and Industrial Relevance of 3 Bromo 3 Chloro 1,1,1 Trifluoropropane Excluding Clinical Applications
Role as Chemical Intermediates in Advanced Organic Synthesis
3-Bromo-3-chloro-1,1,1-trifluoropropane is a halogenated hydrocarbon with potential applications as a chemical intermediate in advanced organic synthesis. Its trifluoromethyl group and two different halogen atoms (bromine and chlorine) on the same carbon atom suggest a unique reactivity profile that could be exploited for the synthesis of complex molecules. However, it is important to note that while the applications of its isomers are documented, specific research detailing the use of this compound as a chemical intermediate is not extensively available in publicly accessible literature. The following sections will, therefore, discuss the potential applications based on the known reactivity of similar compounds.
Precursors for Fluorinated Specialty Chemicals
The presence of a trifluoromethyl group in this compound makes it a potential precursor for a variety of fluorinated specialty chemicals. The trifluoromethyl group is a key structural motif in many pharmaceuticals, agrochemicals, and materials due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
The bromine and chlorine atoms on the C3 position could serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of other functional groups. For instance, reaction with a suitable nucleophile could lead to the formation of new carbon-carbon or carbon-heteroatom bonds, paving the way for the synthesis of more complex fluorinated molecules. The differential reactivity of the bromine and chlorine atoms could potentially allow for selective substitution under specific reaction conditions.
While direct examples of this compound in the synthesis of fluorinated specialty chemicals are scarce, the analogous compound, 3-bromo-1,1,1-trifluoropropane (B1271859), is a known intermediate in the preparation of various useful compounds.
Synthesis of Organosilicon Compounds and Polymeric Materials
The reactivity of the carbon-halogen bonds in this compound suggests its potential utility in the synthesis of organosilicon compounds and polymeric materials. Organosilicon compounds, particularly those containing fluorine, often exhibit unique properties such as high thermal stability, low surface energy, and chemical resistance.
One possible route to organosilicon compounds could involve the reaction of this compound with a silicon-containing nucleophile, such as a silyl (B83357) anion or a silyl Grignard reagent. This would result in the formation of a new carbon-silicon bond, incorporating the trifluoropropyl group into the organosilicon framework.
In the realm of polymer chemistry, this compound could potentially be used as a monomer or a chain-transfer agent in polymerization reactions. The presence of two reactive halogen atoms could enable its participation in various polymerization techniques, such as atom transfer radical polymerization (ATRP), to produce fluorinated polymers with tailored properties. These polymers could find applications in coatings, sealants, and other high-performance materials.
It is worth noting that the related compound, 3-bromo-1,1,1-trifluoropropane, has been employed in the synthesis of industrially important phenylalkoxysilanes. This precedent suggests that this compound could also be a valuable building block in organosilicon chemistry, although specific research is needed to confirm this potential.
Research in Fire Extinguishment and Halon Alternatives
The high degree of halogenation in this compound suggests its potential as a fire extinguishing agent. Halogenated hydrocarbons, or halons, have historically been very effective fire suppressants. However, due to their high ozone depletion potential (ODP), their production and use have been largely phased out under the Montreal Protocol. This has driven significant research into finding suitable alternatives with low or zero ODP and acceptable global warming potential (GWP).
Development of "Tropodegradable" Halocarbons for Fire Suppression
The concept of "tropodegradable" halocarbons involves designing molecules that can be effectively removed from the atmosphere in the troposphere, thus preventing them from reaching the stratosphere where they can damage the ozone layer. This is often achieved by incorporating structural features that make the molecule susceptible to atmospheric degradation processes, such as reaction with hydroxyl radicals.
Investigation of Flame Retardant Properties in Material Science Applications
In addition to its potential as a fire extinguishing agent, this compound could also be investigated for its flame retardant properties in various materials. Flame retardants are compounds that are added to combustible materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.
The bromine and chlorine atoms in this compound could act as radical scavengers in the gas phase during combustion, interrupting the chemical chain reactions that sustain a fire. The trifluoromethyl group could also contribute to its flame retardant properties. It could be incorporated into polymers either as an additive or as a reactive flame retardant, where it is chemically bonded to the polymer backbone.
Exploration as Components in Solvent and Refrigerant Formulations
The physical properties of this compound, such as its boiling point, vapor pressure, and solvency, would determine its suitability for use in solvent and refrigerant formulations. The presence of both fluorine and chlorine atoms can impart a unique combination of properties.
As a solvent, its potential would depend on its ability to dissolve a wide range of substances, its flammability, toxicity, and environmental impact. Given its halogenated nature, it is likely to be non-flammable, which is a desirable characteristic for many solvent applications.
Potential in Analytical Chemistry Standards and Reagents
This compound is positioned to serve a valuable role in analytical chemistry, primarily as a reference standard and a specialized reagent. Its distinct physical and chemical properties, stemming from its trifluorinated propyl structure containing both bromine and chlorine, make it suitable for various analytical applications, particularly in chromatography and spectroscopy.
The high purity of commercially available this compound is a fundamental prerequisite for its use as an analytical standard. Laboratories can procure this compound at purities suitable for establishing reference points in analytical methodologies.
Reference Standard in Chromatography
In analytical chemistry, reference standards are crucial for the identification and quantification of substances. This compound has potential as a reference standard in chromatographic techniques such as Gas Chromatography (GC).
The use of related halogenated hydrocarbons as reference standards is well-established. For instance, Halothane (B1672932) (2-Bromo-2-chloro-1,1,1-trifluoroethane) and its impurities are utilized as reference standards in pharmaceutical analysis. pharmaffiliates.com The analytical methods for detecting and quantifying such compounds often rely on GC. nih.gov Given its structural similarity, this compound can serve as a certified reference material for the identification of impurities and degradation products in the synthesis of other fluorinated compounds.
The following table outlines the potential chromatographic applications for this compound as a reference standard:
| Analytical Technique | Potential Application as Reference Standard | Relevant Analytes |
| Gas Chromatography (GC) | - Identification of impurities in related chemical manufacturing- Quantification of structurally similar compounds | Halogenated propanes, fluorinated intermediates |
| High-Performance Liquid Chromatography (HPLC) | - Method development for separation of non-volatile derivatives | Derivatized fluorinated compounds |
Internal Standard in Quantitative Analysis
An internal standard in analytical chemistry is a substance added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. This compound's chemical inertness under specific conditions and its distinct signal in detection methods like mass spectrometry (MS) make it a candidate for use as an internal standard.
Its utility would be particularly pronounced in the analysis of other halogenated organic compounds where it is not naturally present in the samples being analyzed. The presence of both bromine and chlorine can provide a unique mass spectral signature, facilitating its distinction from other sample components.
Reagent in Analytical Derivatization
Derivatization is a technique used in chemistry which transforms a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance the analyzability of a compound, for example, by increasing its volatility for GC analysis or its absorptivity for spectrophotometric analysis. The reactivity of the bromine atom in this compound allows it to be used as a reagent to introduce the 3-chloro-1,1,1-trifluoropropyl group onto other molecules. This derivatization could be employed to:
Enhance Detectability: The trifluoromethyl group can enhance the signal in electron capture detection (ECD), a common detector in gas chromatography.
Improve Chromatographic Separation: Modifying a polar analyte with the 3-chloro-1,1,1-trifluoropropyl group can increase its volatility and improve its separation characteristics in GC.
The following table summarizes the key properties of this compound relevant to its application in analytical chemistry:
| Property | Value | Significance in Analytical Chemistry |
| Molecular Formula | C₃H₃BrClF₃ | Unique elemental composition for mass spectrometry. |
| Molecular Weight | 211.41 g/mol | |
| Boiling Point | 91-92 °C | Suitable volatility for gas chromatography. |
| Refractive Index | 1.395 |
Q & A
Q. What are the standard synthetic routes for 3-bromo-3-chloro-1,1,1-trifluoropropane, and how can reaction conditions be optimized?
The synthesis typically involves halogen exchange or radical bromination of precursor fluorinated propanes. For example, 2,3-dichloro-1,1,1-trifluoropropane (243db) can undergo bromination under controlled conditions using catalysts like FeBr₃ or AlBr₃. Reaction optimization should focus on temperature (60–120°C), solvent polarity (e.g., CCl₄), and stoichiometric ratios to minimize side products like 2-chloro-1,1,1-trifluoropropene (1233xf) . Purification via fractional distillation (boiling point ~65°C at 760 mmHg) or recrystallization improves purity .
Q. How can NMR spectroscopy resolve structural ambiguities in halogenated propane derivatives?
Misidentification of similar compounds (e.g., 3-chloro-1,1,1-trifluoropropane vs. 2,3-dichloro derivatives) can occur due to overlapping signals. Use ¹⁹F NMR to distinguish substituent positions: trifluoromethyl groups (-CF₃) resonate at δ -60 to -70 ppm, while vicinal halogens cause splitting in ¹H NMR. For 3-bromo-3-chloro derivatives, ¹³C NMR identifies quaternary carbons adjacent to halogens (δ 110–120 ppm). Rapid benchtop NMR (1–2 minutes per sample) enables high-throughput verification .
Q. What are the key physicochemical properties of this compound?
Critical parameters include:
- Boiling point : ~65°C at 760 mmHg
- Density : 1.644 g/cm³ at 25°C
- Solubility : Low in water (<1 g/L at 25°C), miscible with organic solvents like DCM or THF
- Refractive index : 1.3603 (useful for purity assessment) These properties guide solvent selection, reaction design, and storage conditions .
Advanced Research Questions
Q. How do catalytic systems influence halogen exchange reactions in synthesizing bromo-chloro trifluoropropanes?
Chromium oxide-based catalysts (Cr₂O₃/Al₂O₃) promote selective fluorination and halogen exchange. For example, vapor-phase reactions with HF at 200–300°C yield >90% selectivity for trans-1-chloro-3,3,3-trifluoropropene, a key intermediate. Mechanistic studies suggest a Langmuir-Hinshelwood pathway where surface-bound HF activates C-Cl bonds, enabling bromine substitution .
Q. What strategies address contradictions in environmental persistence data for halogenated propanes?
Discrepancies in degradation half-lives (e.g., hydrolysis vs. photolysis) require controlled experiments:
- Hydrolysis : Monitor pH-dependent degradation (e.g., alkaline conditions accelerate dehalogenation) using GC-MS.
- Photolysis : UV/Vis spectroscopy tracks radical intermediates (e.g., •CF₃) under simulated sunlight. EPA guidelines recommend OECD 301B tests to assess biodegradability and prioritize compounds with half-lives <60 days .
Q. How can computational modeling predict the endocrine disruption potential of bromo-chloro trifluoropropanes?
Combine molecular docking (e.g., AutoDock Vina) with ToxCast assays to evaluate binding affinity to nuclear receptors (ERα, AR). For 3-bromo-3-chloro derivatives, logP values (~2.5) suggest moderate bioaccumulation. In vitro assays (e.g., YES/YAS) validate agonism/antagonism, while QSAR models correlate substituent electronegativity with endocrine activity .
Q. What analytical methods resolve spectral overlaps in reaction byproducts?
For mixtures containing this compound and isomers (e.g., 2-bromo derivatives):
- GC×GC-TOFMS : Separates co-eluting peaks via orthogonal chromatography.
- High-resolution MS : Identifies exact masses (e.g., m/z 176.96 for C₃H₄BrClF₃).
- IR spectroscopy : Differentiates C-Br (550 cm⁻¹) and C-Cl (650 cm⁻¹) stretches .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
